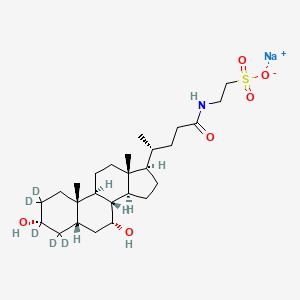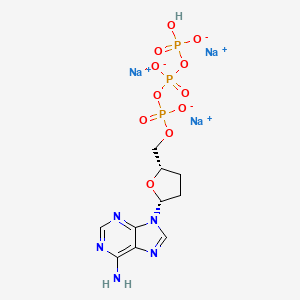
ddATP (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxyadenosine 5’-triphosphate trisodium: (ddATP trisodium) is a synthetic nucleotide analog. It is an active metabolite of 2’,3’-dideoxyinosine and functions as a chain-elongating inhibitor of DNA polymerase. This compound is widely used in molecular biology, particularly in DNA sequencing and research related to viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ddATP trisodium typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be carried out using various phosphorylating agents such as orthophosphoric acid and dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction is often performed in organic solvents like pyridine or dimethylformamide (DMF) to achieve high yields .
Industrial Production Methods: In industrial settings, ddATP trisodium is produced using a combination of chemical and enzymatic methods. The chemical method involves the use of tributylammonium salt and orthophosphoric acid, while the enzymatic method employs Saccharomyces cerevisiae to catalyze the phosphorylation of deoxyadenosine monophosphate (dAMP) to ddATP .
Analyse Chemischer Reaktionen
Types of Reactions: ddATP trisodium undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Phosphorylation Reactions: Addition of phosphate groups to the molecule.
Common Reagents and Conditions:
Phosphorylating Agents: Orthophosphoric acid, dicyclohexylcarbodiimide (DCC).
Solvents: Pyridine, dimethylformamide (DMF).
Catalysts: Saccharomyces cerevisiae for enzymatic reactions.
Major Products Formed: The primary product formed from these reactions is ddATP trisodium itself, which is used in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: ddATP trisodium is used in the synthesis of DNA and RNA analogs, which are essential for studying genetic material and its functions.
Biology: In biological research, ddATP trisodium is employed in DNA sequencing, particularly in the Sanger method. It is also used to study viral infections by inhibiting viral DNA synthesis .
Medicine: ddATP trisodium has applications in antiviral therapies, particularly in the treatment of HIV. It inhibits the replication of the virus by acting as a chain-terminator of viral DNA .
Industry: In the biotechnology industry, ddATP trisodium is used in the production of diagnostic kits and research reagents for molecular biology studies .
Wirkmechanismus
ddATP trisodium exerts its effects by inhibiting DNA polymerase, an enzyme responsible for DNA synthesis. It acts as a chain-elongating inhibitor, preventing the addition of further nucleotides to the growing DNA strand. This inhibition occurs through competitive binding with natural deoxyadenosine triphosphate (dATP), effectively terminating DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
- 2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP)
- 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)
Uniqueness: ddATP trisodium is unique due to its specific inhibition of DNA polymerase and its use in DNA sequencing and antiviral research. While other dideoxynucleotides like ddCTP, ddGTP, and ddTTP also inhibit DNA synthesis, ddATP trisodium is particularly effective in terminating DNA chains during the Sanger sequencing method .
Eigenschaften
Molekularformel |
C10H13N5Na3O11P3 |
|---|---|
Molekulargewicht |
541.13 g/mol |
IUPAC-Name |
trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |
InChI-Schlüssel |
WOYWGDWPYDSCTN-PXJNTPRPSA-K |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


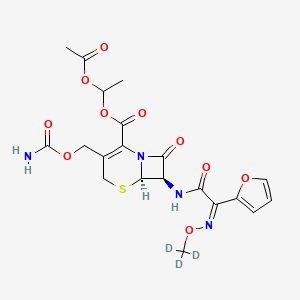
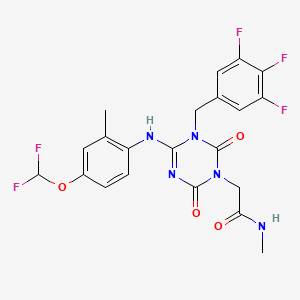
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)

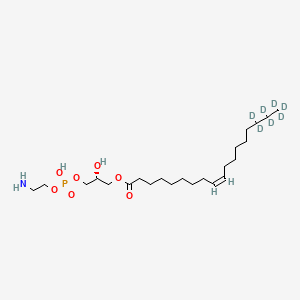

![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
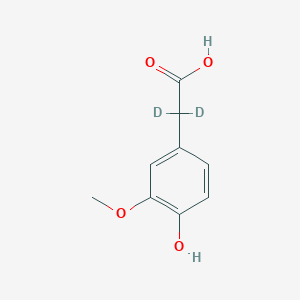
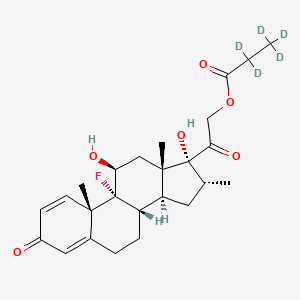

![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

